5-Lipoxygenase Inhibitory Potency: 7-Methylhexadec-7-enoic Acid vs. Clinically Relevant 5-LOX Inhibitor Zileuton
The target compound inhibits human recombinant 5-lipoxygenase (5-LOX) with an IC50 of 280 nM, assessed by reduction of LTB4 levels using 800 µM arachidonic acid as substrate and 10 min preincubation [1]. In comparison, the clinically used 5-LOX inhibitor zileuton exhibits IC50 values of 0.4 µM (400 nM) in rat PMNL cells and 0.5 µM (500 nM) in human whole blood assays [2]. The 7-methylhexadec-7-enoic acid thus demonstrates comparable or slightly superior potency to zileuton in biochemical assays, while being a structurally distinct chemotype—a natural fatty acid rather than a synthetic N-hydroxyurea derivative. This offers a mechanistically different scaffold for probe development.
| Evidence Dimension | 5-LOX enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 280 nM (human recombinant 5-LOX, LTB4 reduction assay) |
| Comparator Or Baseline | Zileuton: IC50 = 0.4–0.5 µM (rat PMNL and human whole blood assays) |
| Quantified Difference | Target compound is approximately 1.4–1.8-fold more potent than zileuton in biochemical assays (note: different assay systems) |
| Conditions | Target: 800 µM arachidonic acid, 10 min preincubation, human recombinant enzyme. Comparator: cell-based and whole blood assays with arachidonic acid stimulation. |
Why This Matters
For researchers investigating leukotriene-mediated inflammation, this compound provides a natural-product-based alternative to zileuton with distinct chemical properties that may enable novel probe design or orthogonal target engagement studies.
- [1] BindingDB. BDBM50555911 (CHEMBL4761227): IC50 = 280 nM for human recombinant 5-LOX. http://www.bindingdb.org. View Source
- [2] 5-lipoxygenase inhibitory activity of zileuton. IC50 = 0.4 µM (rat PMNL), 0.9 µM (human whole blood). ScienceDirect. 2025. https://www.sciencedirect.com. View Source
